molecular formula C10H13N B1206135 Actinidine CAS No. 524-03-8

Actinidine

Cat. No.: B1206135
CAS No.: 524-03-8
M. Wt: 147.22 g/mol
InChI Key: ZHQQRIUYLMXDPP-ZETCQYMHSA-N
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Description

Actinidine is an iridoid monoterpene alkaloid that is naturally produced by a variety of plants and animals. It was the first cyclopentanoid monoterpene alkaloid to be discovered. This compound is found in the roots of valerian (Valeriana officinalis) and silver vine (Actinidia polygama), as well as in certain insects. It is known for its cat-attractant properties, similar to those of nepetalactone found in catnip .

Preparation Methods

Synthetic Routes and Reaction Conditions: Actinidine can be synthesized through various chemical routes. One potential biosynthesis involves the conversion of L-citronellal to this compound. The process includes several steps such as cyclization and oxidation .

Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources like valerian roots and silver vine. The extraction process includes steps like solvent extraction, purification, and crystallization to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions: Actinidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted this compound compounds .

Scientific Research Applications

Actinidine has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: Actinidine is unique due to its specific structure, which includes a pyridine ring and a cyclopentane ring. This structure allows it to bind to different receptors compared to other cat-attractant compounds, making it a valuable compound for studying olfactory responses in cats .

Properties

IUPAC Name

(7S)-4,7-dimethyl-6,7-dihydro-5H-cyclopenta[c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-7-3-4-9-8(2)5-11-6-10(7)9/h5-7H,3-4H2,1-2H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQQRIUYLMXDPP-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C1C=NC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCC2=C1C=NC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70894115
Record name (S)-6,7-Dihydro-4,7-dimethyl-5H-2-pyrindine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70894115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

524-03-8
Record name (7S)-6,7-Dihydro-4,7-dimethyl-5H-cyclopenta[c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=524-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Actinidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524038
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-6,7-Dihydro-4,7-dimethyl-5H-2-pyrindine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70894115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-4,7-Dimethyl-6,7-dihydro-5H-cyclopenta(c)pyridin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Actinidine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VWU976C78Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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